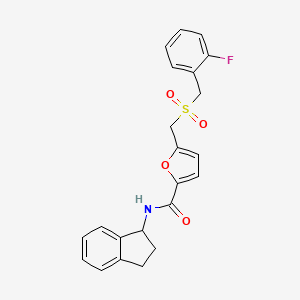
3-(4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole, also known as MNTI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The unique structure of MNTI makes it a promising candidate for the development of new drugs that can target specific biological pathways.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed various methods for synthesizing indole derivatives, including those that involve 1,2,4-triazole moieties, due to their significant biological and chemical properties. For instance, the synthesis of novel 4-substituted-1H-1,2,4-triazole derivatives has been explored for their antioxidant and antimicrobial properties. These compounds, synthesized through a series of reactions, have shown potential in scavenging free radicals and inhibiting lipid peroxidation, indicating their usefulness in medical and material science applications (Baytas et al., 2012).
Biological Activities and Applications
The biological activities of indole and triazole derivatives are of significant interest. For example, compounds containing indole units have been studied for their interaction with biomolecules, demonstrating potential applications in drug design and development. One study focused on the structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole, highlighting its molecular and crystal structures, which could be foundational for designing drugs with improved efficacy and reduced toxicity (Banerji et al., 2005).
Antimicrobial and Antioxidant Properties
Indole derivatives have been evaluated for their antimicrobial properties, with some compounds showing slight activity against various microorganisms. This research area is critical for developing new antimicrobial agents that can address the growing issue of antibiotic resistance (Baytas et al., 2012). Additionally, the antioxidant properties of these compounds, such as their DPPH radical scavenging capacity, are essential for their potential use in treating oxidative stress-related diseases.
Potential for Drug Development
The structural versatility of indole and triazole derivatives makes them suitable candidates for drug development. Their ability to interact with various biological targets, demonstrated through binding studies and activity assays, suggests their potential in designing novel therapeutics. For instance, the synthesis and evaluation of indole-based compounds for anticancer activities have shown promising results, offering new avenues for cancer treatment research (Salahuddin et al., 2014).
Propriétés
IUPAC Name |
3-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S/c1-26-21(19-13-23-20-12-5-4-11-18(19)20)24-25-22(26)27-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEDGQSEFDNCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


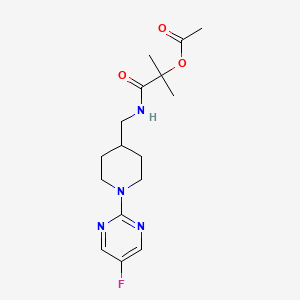
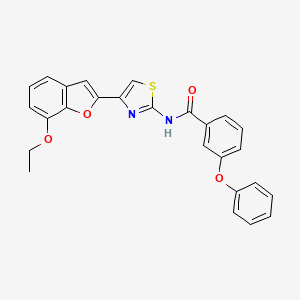

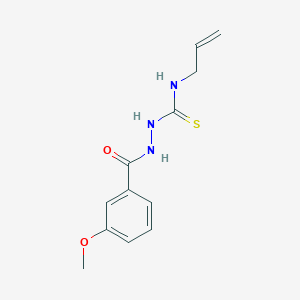

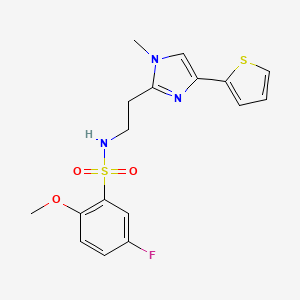
![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)
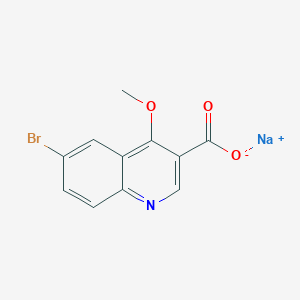
![(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2663316.png)

